4-Nitroindan-1-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Nitroindan-1-one involves various chemical pathways and methodologies. For instance, the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, which shares a nitro functional group with 4-Nitroindan-1-one, was achieved using Cu(II) and Zn(II) salts in basic media, indicating the potential for metal-assisted synthesis pathways for related compounds . Similarly, the synthesis of 4-nitrosophenyl-1,4-dihydropyridines, which are derived from nitro compounds, utilized the classical Hantzsch 1,4-dihydropyridine synthesis followed by reduction and oxidation steps . The one-pot nitro-Mannich/lactamization cascade method was employed for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, demonstrating a broad scope and high diastereoselectivity . Additionally, the synthesis of N1-3-{(4-Substituted aryl-3-chloro-2-oxo-azetidine)-iminocarbamyl}-propyl-6-nitroindazole derivatives involved conventional methods and characterization by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Nitroindan-1-one has been elucidated using various analytical techniques. For example, 4-nitrobenzylphosphonic acid was structurally characterized by vibrational spectroscopy and single-crystal X-ray diffraction, revealing the formation of helical chains and intermolecular interactions within the crystal lattice . The structure of (4R)-4-hydroxy-1-nitroso-l-proline, a cyclic hydroxy-N-nitrosoacid, was determined to have classical intermolecular O–H⋯O hydrogen bonds forming chains and sheets, with ab initio calculations providing insights into the conformational changes upon nitrosation .

Chemical Reactions Analysis

The chemical reactivity of nitro compounds, including those structurally related to 4-Nitroindan-1-one, involves various reactions. The Michael addition of primary aliphatic nitro compounds to alpha,beta-unsaturated enones in aqueous media allows for the one-pot synthesis of diverse functionalized molecules such as 1,4-diketones and hydroxytetrahydrofurans . This indicates that nitro compounds can participate in nucleophilic addition reactions under eco-friendly conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their molecular structure and intermolecular interactions. The cohesive energy of 4-nitrobenzylphosphonic acid, as calculated from its crystal structure, was found to be significant, suggesting strong electrostatic interactions contributing to lattice stability . The study of 1-Animo-2-Hydroxy-6-Nitroindane, a compound related to 4-Nitroindan-1-one, involved the optimization of synthesis steps such as nitration and epoxidation, with the final product's structure confirmed by NMR and IR spectroscopy . This highlights the importance of optimizing reaction conditions to improve yields and purity of nitro compounds.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

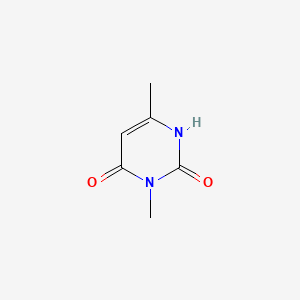

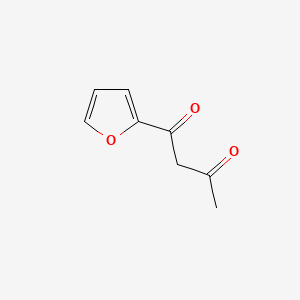

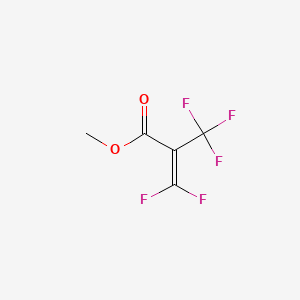

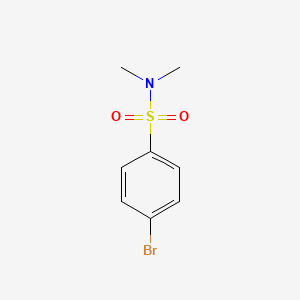

“4-Nitroindan-1-on” ist eine chemische Verbindung mit der CAS-Nummer: 24623-25-4 und einem Molekulargewicht von 177,16 . Es ist bei Raumtemperatur fest und hat die Summenformel C9H7NO3 .

Sicherheitsinformationen

Die Verbindung wird gemäß GHS07 mit den Gefahrenhinweisen H302-H315-H319 als gefährlich eingestuft . Vorsichtsmaßnahmen umfassen die Vermeidung des Einatmens von Staub/Rauch/Gas/Nebel/Dämpfen/Aerosol und das vorsichtige Spülen mit Wasser für mehrere Minuten im Falle eines Augenkontakts .

Synthesemethoden

“this compound” kann durch verschiedene chemische Reaktionen synthetisiert werden . Es ist ein vielseitiger Baustein, der in zahlreichen Anwendungen eingesetzt wird .

Bioaktivität

Eines der engsten Analoga von “this compound”, Indanon, ist häufig mit der Entwicklung biologisch aktiver Verbindungen verbunden . Die Struktur von “this compound” findet sich in zahlreichen Naturstoffen, was das Interesse an diesen Verbindungen aufrechterhält .

Organische Elektronik

“this compound” findet Anwendungen in der organischen Elektronik . Es ist ein Elektronenakzeptor, der häufig für die Entwicklung von Farbstoffen für Solarzellenanwendungen verwendet wird .

Photopolymerisation

Die Verbindung wird auch in der Photopolymerisation eingesetzt . Sie wirkt als Photoinitiator der Polymerisation .

Optische Sensoren und nichtlineare optische Anwendungen

“this compound” wird in optischen Sensoren und nichtlinearen optischen (NLO) Anwendungen eingesetzt . Seine Struktur macht es zu einem exzellenten Kandidaten für diese Anwendungen .

Trennungstechniken

“this compound” kann mit einer Newcrom R1 HPLC-Säule getrennt werden . Diese Technik ist nützlich bei der Analyse der Verbindung in verschiedenen Mischungen .

Safety and Hazards

The safety information for 4-Nitroindan-1-one includes the following precautionary statements: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Wirkmechanismus

Target of Action

The compound is a small molecule and belongs to the class of organic compounds known as indenes and isoindenes . These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring .

Biochemical Pathways

It is known that 1-indanone derivatives, to which 4-nitroindan-1-one belongs, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-Nitroindan-1-one is currently unknown .

Result of Action

1-indanone derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a solid at ambient temperature , suggesting that it may be stable under a variety of conditions.

Eigenschaften

IUPAC Name |

4-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIWEVWPOBNGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179370 | |

| Record name | 4-Nitroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24623-25-4 | |

| Record name | 4-Nitro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24623-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitroindan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887RZ2KVC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)